molecular formula C6H8ClNO3 B1435357 Methyl 3-aminofuran-2-carboxylate hydrochloride CAS No. 1808102-24-0

Methyl 3-aminofuran-2-carboxylate hydrochloride

Cat. No. B1435357
M. Wt: 177.58 g/mol
InChI Key: HAYZEBHXEKEJES-UHFFFAOYSA-N
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Description

“Methyl 3-aminofuran-2-carboxylate hydrochloride” is a heterocyclic organic compound with a molecular formula of C7H8ClNO3. It has a molecular weight of 177.59 . It is also known as MAFCH.


Molecular Structure Analysis

The InChI code for “Methyl 3-aminofuran-2-carboxylate hydrochloride” is 1S/C6H7NO3.ClH/c1-9-6(8)5-4(7)2-3-10-5;/h2-3H,7H2,1H3;1H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“Methyl 3-aminofuran-2-carboxylate hydrochloride” is a powder . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Regioselective Synthesis of Substituted Furans

One application involves the regioselective synthesis of 3,4,5-trisubstituted 2-aminofurans, achieved through a multicomponent reaction strategy. This process entails the addition of an isocyanide to 4-oxo-2-butynoate in the presence of an aldehyde, yielding methyl 5-substituted 2-aminofuran-4-keto-3-carboxylates with high regioselectivity, typically greater than 95%. This methodology is significant in the synthesis of furan derivatives, which are important in pharmaceutical chemistry due to their presence in various bioactive compounds (Huynh et al., 2014).

Synthesis of 3-Aminofuran Derivatives

Another application is in the efficient synthesis of 3-aminofuran-2-carboxylate esters. This method involves the reaction of an alpha-cyanoketone with ethyl glyoxylate under Mitsunobu conditions to produce a vinyl ether in good yield. The subsequent treatment of the vinyl ether with sodium hydride affords the desired 3-aminofuran, with the process being adaptable to a one-pot procedure that combines the Mitsunobu reaction and cyclization to yield the 3-aminofuran in comparable yields. This method is primarily used for synthesizing 5-alkyl-, 5-aryl-, and 4,5-fused bicyclic furans, which are valuable intermediates in organic synthesis and pharmaceutical research (Redman et al., 2000).

Safety And Hazards

The safety information for “Methyl 3-aminofuran-2-carboxylate hydrochloride” includes several hazard statements: H315, H319, H335 . These codes represent specific hazards associated with the compound. The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes provide safety measures to be taken when handling the compound.

properties

IUPAC Name

methyl 3-aminofuran-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3.ClH/c1-9-6(8)5-4(7)2-3-10-5;/h2-3H,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAYZEBHXEKEJES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CO1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-aminofuran-2-carboxylate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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